Cas no 2228821-98-3 (methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate)
methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-1920431
- 2228821-98-3
- methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
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- Inchi: 1S/C12H16BrNO2/c1-7(6-13)10-8(2)14(4)9(3)11(10)12(15)16-5/h1,6H2,2-5H3
- InChI Key: YGZFZKKADMZRQJ-UHFFFAOYSA-N
- SMILES: BrCC(=C)C1C(C(=O)OC)=C(C)N(C)C=1C
Computed Properties
- Exact Mass: 285.03644g/mol
- Monoisotopic Mass: 285.03644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 31.2Ų
methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1920431-1g |
methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate |
2228821-98-3 | 1g |
$1286.0 | 2023-09-17 | ||
| Enamine | EN300-1920431-5g |
methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate |
2228821-98-3 | 5g |
$3728.0 | 2023-09-17 | ||
| Enamine | EN300-1920431-10g |
methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate |
2228821-98-3 | 10g |
$5528.0 | 2023-09-17 | ||
| Enamine | EN300-1920431-0.05g |
methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate |
2228821-98-3 | 0.05g |
$1080.0 | 2023-09-17 | ||
| Enamine | EN300-1920431-0.1g |
methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate |
2228821-98-3 | 0.1g |
$1131.0 | 2023-09-17 | ||
| Enamine | EN300-1920431-0.25g |
methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate |
2228821-98-3 | 0.25g |
$1183.0 | 2023-09-17 | ||
| Enamine | EN300-1920431-0.5g |
methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate |
2228821-98-3 | 0.5g |
$1234.0 | 2023-09-17 | ||
| Enamine | EN300-1920431-1.0g |
methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate |
2228821-98-3 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1920431-2.5g |
methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate |
2228821-98-3 | 2.5g |
$2520.0 | 2023-09-17 | ||
| Enamine | EN300-1920431-5.0g |
methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate |
2228821-98-3 | 5g |
$3728.0 | 2023-06-02 |
methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
Exploring the Properties and Applications of Methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (CAS No. 2228821-98-3)
The compound methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (CAS No. 2228821-98-3) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry, material science, and synthetic organic chemistry. With its unique structural features, including a bromopropenyl moiety and a trimethylpyrrole core, this compound serves as a versatile building block for the synthesis of more complex molecules. Researchers are particularly interested in its potential applications in drug discovery, agrochemicals, and advanced materials.
One of the key reasons for the growing interest in methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate is its role as an intermediate in the synthesis of biologically active compounds. The presence of the bromine atom makes it a valuable candidate for cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, which are widely used in pharmaceutical research. Additionally, the ester functional group provides a handle for further derivatization, enabling chemists to tailor the molecule for specific applications.
In recent years, the demand for custom synthesis and high-purity intermediates has surged, driven by advancements in precision medicine and green chemistry. CAS No. 2228821-98-3 aligns perfectly with these trends, as it offers a balance of reactivity and stability, making it suitable for scalable production. Its compatibility with modern catalytic methods and flow chemistry techniques further enhances its appeal to industrial and academic researchers alike.
Another area where methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate shows promise is in the development of functional materials. The conjugated system within its structure suggests potential applications in organic electronics, such as OLEDs or photovoltaic cells. Researchers are exploring its use as a precursor for π-conjugated polymers, which are critical for next-generation flexible displays and energy-efficient lighting solutions.
From an environmental perspective, the synthesis and handling of CAS No. 2228821-98-3 are designed to align with sustainable chemistry principles. Efforts are underway to optimize its production using atom-economical processes and biodegradable solvents, reducing the ecological footprint. This focus on sustainability resonates with the broader shift toward green manufacturing in the chemical industry.
For researchers and manufacturers, understanding the spectroscopic properties of methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate is crucial. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are essential for quality control and structural confirmation. The compound's UV-Vis absorption profile also provides insights into its electronic properties, which are relevant for photochemical applications.
In conclusion, methyl 4-(3-bromoprop-1-en-2-yl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (CAS No. 2228821-98-3) represents a fascinating intersection of chemistry, materials science, and sustainability. Its multifaceted applications, from drug discovery to advanced materials, underscore its importance in modern research. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in shaping future innovations.
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